2-Methanesulfonylethane-1-sulfonamide

Vue d'ensemble

Description

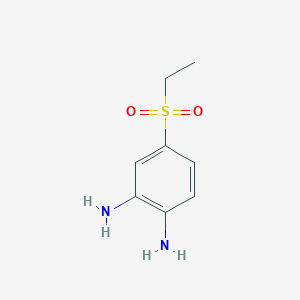

2-Methanesulfonylethane-1-sulfonamide is an organosulfur compound with the molecular formula C3H9NO4S2 and a molecular weight of 187.24 g/mol . It is a versatile small molecule scaffold used primarily in research and development. This compound is characterized by its high boiling point of 468.4°C and a flash point of 237.1°C .

Mécanisme D'action

Target of Action

2-Methanesulfonylethane-1-sulfonamide is a sulfonamide compound . Sulfonamides are known to target bacterial enzymes such as dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of their target enzymes . They are structural analogues of para-aminobenzoic acid (PABA), a substrate of dihydropteroate synthetase . By mimicking PABA, sulfonamides bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the enzyme . This inhibition disrupts the synthesis of folic acid, leading to a halt in DNA production and ultimately bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a key step in the production of folic acid . As folic acid is essential for DNA synthesis, its depletion leads to a halt in bacterial growth and replication .

Pharmacokinetics

Sulfonamides in general exhibit a range of pharmacological activities and can be used to treat a diverse range of disease states . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sulfonamides can vary, influencing their bioavailability and therapeutic efficacy .

Result of Action

The primary result of the action of this compound, like other sulfonamides, is the inhibition of bacterial growth . By disrupting folic acid synthesis, these compounds prevent the production of DNA in bacteria, halting their growth and replication . This makes sulfonamides effective antibacterial agents .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s absorption and distribution . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .

Analyse Biochimique

Biochemical Properties

It is known that sulfonamides, a class of compounds to which 2-Methanesulfonylethane-1-sulfonamide belongs, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

It is plausible that, like other sulfonamides, it may influence cell function by interacting with various cellular processes .

Molecular Mechanism

Sulfonamides are known to competitively inhibit the conversion of p-aminobenzoic acid to dihydropteroate, a crucial step in folate synthesis . This inhibition disrupts DNA synthesis, affecting the growth and multiplication of cells .

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been studied. It is known that sulfonamides can cause adverse effects at high doses, including strong allergic reactions .

Metabolic Pathways

Sulfonamides are known to interfere with the metabolic pathway of folate synthesis .

Méthodes De Préparation

2-Methanesulfonylethane-1-sulfonamide can be synthesized through various methods. One common approach involves the oxidative coupling of thiols and amines, which are readily available and low-cost commodity chemicals . This method allows for the synthesis of structurally diverse sulfonamides in a single step. The reaction conditions typically involve the use of oxidizing agents and specific catalysts to facilitate the coupling process.

Analyse Des Réactions Chimiques

2-Methanesulfonylethane-1-sulfonamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce sulfinic acids.

Applications De Recherche Scientifique

2-Methanesulfonylethane-1-sulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organosulfur compounds . In biology and medicine, it serves as a precursor for the development of sulfonamide-based drugs, which have antibacterial properties . Additionally, this compound is utilized in the industrial production of polymers and other materials due to its stability and reactivity .

Comparaison Avec Des Composés Similaires

2-Methanesulfonylethane-1-sulfonamide can be compared with other similar organosulfur compounds, such as sulfonimidates and sulfoximines . These compounds share similar structural features and reactivity but differ in their specific applications and properties. For example, sulfonimidates are often used as chiral templates in asymmetric synthesis, while sulfoximines have gained prominence in medicinal chemistry due to their unique properties . The uniqueness of this compound lies in its versatility as a small molecule scaffold and its wide range of applications in various fields.

Propriétés

IUPAC Name |

2-methylsulfonylethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO4S2/c1-9(5,6)2-3-10(4,7)8/h2-3H2,1H3,(H2,4,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASSUGWMWUCANP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B3225669.png)

![tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B3225674.png)

![8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid](/img/structure/B3225680.png)

![tert-Butyl 1-(aminomethyl)-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate](/img/structure/B3225705.png)

![1-(2-chloropyridin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B3225707.png)

![5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B3225711.png)

![Tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B3225721.png)